molecular formula C11H12ClNO3 B182068 4-(4-Chloro-benzoylamino)-butyric acid CAS No. 71455-51-1

4-(4-Chloro-benzoylamino)-butyric acid

Cat. No.: B182068
CAS No.: 71455-51-1
M. Wt: 241.67 g/mol
InChI Key: OWNIULYDSMYROG-UHFFFAOYSA-N
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Description

Contextualization of 4-(4-Chloro-benzoylamino)-butyric Acid within Contemporary Chemical Biology

In the field of chemical biology, the study of a molecule like this compound is predicated on the biological activities of its constituent parts. The butyric acid moiety is a well-established short-chain fatty acid (SCFA) that plays a crucial role in cellular metabolism and signaling. ebi.ac.uk The presence of the amide linkage, a fundamental bond in proteins, makes it a subject of interest for enzymatic interactions. wikipedia.org

The 4-chlorobenzoyl group, an aromatic system substituted with a halogen, is a common feature in pharmacologically active compounds. The combination of these components in a single molecule suggests potential for exploration in various biological contexts. For instance, N-acylated amino acids are known to exhibit a range of pharmaceutical activities, including antimicrobial, antiviral, and anticancer effects. mdpi.com Research into amino acid derivatives with similar structures, such as N-{2-(4-chlorophenyl) acetyl} amino alcohols, highlights their potential for biocompatibility and biodegradability. researchgate.net The specific arrangement within this compound could position it as a candidate for studies involving enzyme inhibition or as a molecular probe to investigate biological pathways.

Significance of Butyric Acid Derivatives in Chemical Sciences Research

Butyric acid, also known as butanoic acid, and its derivatives are of significant interest in chemical and biological sciences. wikipedia.org As a short-chain fatty acid, it is a key metabolite of anaerobic bacteria in the colon and is vital for intestinal homeostasis. ebi.ac.uk In chemical research, butyric acid serves as a versatile starting material for synthesizing various derivatives, including esters, anhydrides, and amides like butyramide. wikipedia.orglibretexts.org

A primary focus of research into butyric acid derivatives is their activity as histone deacetylase (HDAC) inhibitors. ebi.ac.uk This inhibitory action is linked to potential therapeutic applications in oncology, as aberrant HDAC activity is associated with certain cancers. ebi.ac.uk Furthermore, studies have investigated the role of butyric acid and its derivatives in modulating gene expression, inducing apoptosis in cancer cells, and their potential in addressing conditions like hypercholesterolemia and insulin (B600854) resistance. ebi.ac.uk The wide-ranging biological activities of these derivatives underscore their importance in the development of new therapeutic agents.

Butyric Acid Derivative Area of Research Noted Findings
Sodium Butyrate (B1204436)Immunology, OncologyInduces apoptosis in human monocytes and lymphocytes. ebi.ac.uk
TributyrinAnimal HusbandryImproves functional status of the intestine in animals.
Butyrate EstersGeneral ApplicationUsed as flavoring agents and food preservatives.
Phosphotransbutyrylase (PTB)MicrobiologyA key enzyme in the bacterial synthesis of butyric acid. ebi.ac.uk

Overview of Chlorobenzoyl-Containing Amides in Advanced Chemical Investigations

The chlorobenzoyl amide moiety is a structural feature present in a variety of compounds investigated for pharmacological activity. Research has shown that the inclusion of a chlorobenzoyl group can confer specific biological properties. For example, derivatives of 5-(4-chlorobenzoyl)aminoorotic acid have been synthesized and evaluated for their biological effects. nih.govresearchgate.net

Studies on related isothiazole (B42339) derivatives, such as MR-2/94 (5-(4-chlorobenzoyl)amino-N-(4-chlorophenyl)-3-methyl-4-isothiazolecarboxamide), have demonstrated strong immunosuppressive and anti-inflammatory activity. nih.govresearchgate.net The substitution pattern and the core ring system attached to the chlorobenzoyl amide group appear to be critical for the resulting biological activity. For instance, replacing the isothiazole ring with a pyrimidine (B1678525) core was found to significantly lower the anti-inflammatory and immunotropic actions of the resulting amides. nih.govresearchgate.net Furthermore, other N-benzoyl amides have been explored for their potential as antiprotozoal agents, indicating the broad therapeutic interest in this class of compounds. nih.gov The investigation of metal complexes with ligands containing a chlorobenzoyl group, such as N-pyrrolidine-N′-(2-chloro-benzoyl) thiourea, also points to their diverse applications in coordination chemistry and materials science. hilarispublisher.com

Chlorobenzoyl-Containing Amide Core Structure Observed Biological Activity
5-(4-chlorobenzoyl)amino-N-(4-chlorophenyl)-3-methyl-4-isothiazolecarboxamide (MR-2/94)IsothiazoleStrong immunosuppressive and anti-inflammatory activity. nih.govresearchgate.net
5-(4-chlorobenzoyl)amino-2,6-dihydroxy-N-substituted-4-pyrimidinecarboxamidesPyrimidineLowered anti-inflammatory and immunotropic actions compared to isothiazole isosteres. nih.govresearchgate.net
N-(4-ethylbenzoyl)-2-hydroxybenzamideBenzamideActive against T. gondii parasites. nih.gov
N-pyrrolidine-N′-(2-chloro-benzoyl) thioureaThioureaUsed as a ligand in the formation of metal complexes with potential applications. hilarispublisher.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-chlorobenzoyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-9-5-3-8(4-6-9)11(16)13-7-1-2-10(14)15/h3-6H,1-2,7H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNIULYDSMYROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00367120
Record name 4-(4-Chloro-benzoylamino)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71455-51-1
Record name 4-(4-Chloro-benzoylamino)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization Strategies for 4 4 Chloro Benzoylamino Butyric Acid

Established Synthetic Routes for 4-(4-Chloro-benzoylamino)-butyric Acid

The foundational methods for synthesizing this compound rely on well-known organic reactions that are both robust and versatile.

Amidation Reactions and Amino Acid Coupling Strategies

The most direct and common approach for the synthesis of this compound is the acylation of 4-aminobutanoic acid (GABA). This transformation is a type of amidation reaction where the amino group of GABA attacks an activated form of 4-chlorobenzoic acid.

A prevalent method for this acylation is the Schotten-Baumann reaction . byjus.comorganic-chemistry.orgwikipedia.org This reaction is typically performed in a two-phase system consisting of water and an organic solvent. wikipedia.orglscollege.ac.in The amine (GABA) is dissolved in the aqueous phase, often with a base like sodium hydroxide, while the acylating agent, 4-chlorobenzoyl chloride, is dissolved in an organic solvent such as dichloromethane (B109758) or diethyl ether. wikipedia.org The base serves two critical purposes: it neutralizes the hydrochloric acid produced during the reaction, preventing the protonation of the unreacted amine, and it drives the reaction equilibrium towards the formation of the amide product. byjus.comorganic-chemistry.org Pyridine (B92270) can also be employed as a base, which can enhance the reactivity of the acyl chloride. byjus.com

The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acyl chloride. byjus.com This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. The Fischer peptide synthesis also utilizes similar condensation principles, highlighting the broad applicability of this method in forming peptide-like bonds. wikipedia.orglscollege.ac.in

Key Features of Schotten-Baumann Reaction for this Synthesis:

Reactants: 4-aminobutanoic acid (GABA) and 4-chlorobenzoyl chloride.

Solvent System: Biphasic, typically water and an organic solvent. wikipedia.org

Base: An aqueous base like NaOH or an organic base like pyridine is essential. byjus.com

Byproduct: Hydrochloric acid, which is neutralized by the base. byjus.com

Functionalization of Butyric Acid Backbones for Analog Preparation

The synthesis of analogs of this compound can be achieved by starting with a functionalized butyric acid backbone. This approach allows for the introduction of various substituents on the aliphatic chain. For instance, methods for the synthesis of 4-chlorobutyric acid itself often start from γ-butyrolactone. One such method involves the ring-opening of γ-butyrolactone with hydrochloric acid, a reaction that can be catalyzed by silicotungstic acid. chemicalbook.com

Once a suitably functionalized butyric acid derivative is obtained, it can then be subjected to amidation with 4-chloroaniline (B138754) to yield the desired analog. This strategy offers flexibility in creating a library of related compounds for structure-activity relationship studies.

Reaction Pathways Involving 4-Chloroaniline and Succinic Anhydride (B1165640) in Intermediate Synthesis

An alternative synthetic route involves the reaction of 4-chloroaniline with a dicarboxylic acid anhydride, such as succinic anhydride, to generate an intermediate that contains the necessary carbon backbone. The reaction between an aniline (B41778) and an anhydride like glutaric anhydride (a close relative of succinic anhydride) can produce a carbamoyl (B1232498) butanoic acid derivative. For example, the reaction of 4-chloroaniline with glutaric anhydride yields 4-[(4-chlorophenyl)carbamoyl]butanoic acid. researchgate.net

A similar strategy with succinic anhydride would produce 3-[(4-chlorophenyl)carbamoyl]propanoic acid. This intermediate would then require a subsequent reduction of the non-amide carboxylic acid and a one-carbon homologation to yield the final this compound structure. While more complex, this pathway provides opportunities for derivatization at different positions of the molecule.

A related industrial process is the Friedel-Crafts acylation of a substituted benzene (B151609) with an anhydride. For example, 4-(4-fluorobenzoyl)butyric acid is prepared commercially by reacting fluorobenzene (B45895) with glutaric anhydride in the presence of aluminum chloride. google.com This highlights the utility of anhydrides in building the core structure of such molecules.

Stereoselective Synthetic Approaches for Chiral Butyric Acid Derivatives

While this compound itself is achiral, the synthesis of chiral analogs, where a stereocenter is present on the butyric acid backbone, requires stereoselective methods. Such approaches are crucial when specific stereoisomers exhibit different biological activities.

The synthesis of chiral N-acyl amino acids often involves strategies that either start with a chiral building block or introduce chirality during the synthesis. For example, if a chiral 4-amino-3-hydroxybutanoic acid were used as the starting material, the subsequent amidation with 4-chlorobenzoyl chloride would yield a specific diastereomer of the final product.

Organocatalysis has emerged as a powerful tool for stereoselective synthesis. For instance, procedures have been developed for the amidation of esters that can proceed without epimerization of adjacent chiral centers by carefully selecting the catalyst and reaction conditions. mdpi.com This is particularly relevant for maintaining the stereochemical integrity of chiral amino acid derivatives during synthesis. mdpi.com

Advanced Synthetic Techniques and Process Optimization

To improve the efficiency, cost-effectiveness, and environmental footprint of the synthesis, advanced techniques and process optimization strategies are employed.

Catalysis in the Synthesis of Amino Acid Derivatives

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher yields, milder reaction conditions, and improved atom economy. In the context of synthesizing N-acyl amino acids, various catalytic systems have been explored.

Boronic acid derivatives, such as (2-(thiophen-2-ylmethyl)phenyl)boronic acid and 5-methoxy-2-iodophenylboronic acid (MIBA), have been shown to be highly effective catalysts for direct amidation between carboxylic acids and amines at room temperature. organic-chemistry.org These catalysts are thought to proceed through an acylborate intermediate, which activates the carboxylic acid for nucleophilic attack by the amine. organic-chemistry.org

Other catalytic systems for amidation include:

Triphenylphosphine oxide: This catalyst can facilitate the coupling of even hindered carboxylic acids with weak amine nucleophiles. organic-chemistry.org

The use of catalysts in the synthesis of this compound can offer significant advantages over traditional stoichiometric methods by reducing waste and potentially allowing for milder reaction conditions.

Green Chemistry Principles Applied to Related Butyric Acid Synthesis

The synthesis of butyric acid and its derivatives is increasingly being viewed through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. Traditional methods for producing butyric acid derivatives often rely on petroleum-based feedstocks and harsh reagents. acs.org However, significant research is underway to develop more sustainable alternatives.

One major focus of green chemistry is the use of renewable feedstocks. Fermentative production of butyric acid from biomass is a promising alternative to chemical synthesis, which typically involves the oxidation of butyraldehyde (B50154) derived from crude oil. acs.org While currently more expensive, bioproduction is gaining attention due to consumer demand for natural and green products. acs.org

In the context of synthesizing derivatives like this compound, green principles can be applied to the formation of the crucial amide bond. Conventional amide synthesis often requires stoichiometric amounts of coupling reagents, leading to significant waste. ucl.ac.uk Green approaches to amide formation include:

Catalytic Direct Amidation: This method involves the direct reaction of a carboxylic acid and an amine, with water as the only byproduct, thus being highly atom-economical. acs.org The development of effective catalysts, such as those based on boric acid or reusable Brønsted acidic ionic liquids, is a key area of research. acs.orgbohrium.comsemanticscholar.org These catalysts can facilitate the reaction under milder, often solvent-free, conditions. bohrium.comsemanticscholar.org

Biocatalytic Synthesis: Enzymes, such as hydrolases, can be used to catalyze the formation of amide bonds. rsc.org These biocatalytic methods operate in aqueous systems under mild conditions and offer high selectivity, aligning well with green chemistry principles. rsc.org

Greener Solvents and Conditions: A significant portion of waste in chemical synthesis comes from solvents. Research has focused on replacing hazardous solvents like DMF and CH2Cl2 with more environmentally benign alternatives or developing solvent-free reaction conditions. ucl.ac.uksemanticscholar.org For instance, a greener synthesis for 4-chlorobutyric acid, a potential precursor, utilizes water as a solvent and a heteropolyacid catalyst at room temperature. chemicalbook.com

The table below summarizes some green chemistry approaches relevant to the synthesis of butyric acid derivatives.

Green Chemistry ApproachDescriptionKey AdvantagesRelevant Precursor/Reaction
Bioproduction Use of microorganisms (e.g., Clostridium species) to produce butyric acid from renewable biomass. acs.orgReduces reliance on fossil fuels; uses renewable resources.Butyric Acid
Catalytic Amidation Direct coupling of carboxylic acids and amines using a catalyst, often under solvent-free conditions. acs.orgbohrium.comsemanticscholar.orgHigh atom economy; reduces waste from coupling agents; lower energy consumption.Amide bond formation
Biocatalysis Use of enzymes to form the amide bond. rsc.orgHigh selectivity; mild reaction conditions; aqueous solvent.Amide bond formation
Aqueous Phase Synthesis Using water as a solvent for key reaction steps. chemicalbook.comReduces use of volatile and toxic organic solvents; improves safety.4-Chlorobutyric Acid

Design and Synthesis of Structurally Modified this compound Analogs

The structural framework of this compound offers multiple sites for modification to explore structure-activity relationships for various biological targets. These modifications can be broadly categorized into changes on the butyric acid backbone and alterations of the substituent on the benzoyl group.

Modifications on the Butyric Acid Moiety and Their Synthetic Implications

The 4-aminobutyric acid (GABA) portion of the molecule is a key structural element that can be extensively modified. As GABA is a major inhibitory neurotransmitter, many of its derivatives are synthesized to interact with GABA receptors or transporters. nih.govnih.gov These synthetic strategies are directly applicable to creating analogs of this compound.

Synthetic Strategies for Modifying the Butyric Acid Moiety:

Alkylation and Cyclization: Introducing substituents on the carbon backbone of the butyric acid chain can significantly impact the molecule's conformation and biological activity. For example, the synthesis of γ-substituted GABA analogs can be achieved through various means, including copper-catalyzed carboamination of alkenes, which efficiently creates both a C-C and a C-N bond in a single step. organic-chemistry.org Furthermore, the butyric acid chain can be constrained into a cyclic structure. The synthesis of GABA derivatives containing bridged bicyclic skeletons, such as those derived from norbornene, has been reported, often involving multi-step sequences including Diels-Alder reactions, ring-opening, and functional group manipulations. mdpi.com

Amine Modification: The secondary amide nitrogen provides a handle for further functionalization, though this is less common than backbone modification. The primary amine of GABA is the key site for the initial acylation.

Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced with other acidic functional groups, known as bioisosteres (e.g., tetrazoles, phosphinic acids), to alter the compound's acidity, polarity, and metabolic stability. The synthesis of these analogs would require starting with a correspondingly modified 4-aminobutanoic acid derivative.

The synthetic implications of these modifications are significant. Introducing chirality or creating rigid cyclic structures often requires stereoselective synthetic routes and more complex purification methods to separate isomers. For instance, the synthesis of a chitooligosaccharide-GABA derivative involved activating the carboxylic acid of GABA with EDC and NHS before coupling it to the polysaccharide, a technique that could be adapted for other complex modifications. nih.gov

The following table outlines potential modifications and the synthetic methods that could be employed.

Modification SiteType of ModificationPotential Synthetic Strategy
Butyric Acid ChainAlkyl or Aryl SubstitutionReductive amination of γ-keto acids. nih.gov
Butyric Acid ChainConstraining into a cyclic structureMulti-step synthesis involving cycloaddition and ring-opening reactions. mdpi.com
Butyric Acid ChainIntroduction of functional groupsCopper-catalyzed carboamination of functionalized alkenes. organic-chemistry.org
Carboxylic AcidReplacement with bioisosteresSynthesis from a pre-functionalized 4-aminobutanoic acid analog.

Substituent Effects on the Chlorobenzoyl Group and Synthetic Accessibility

The 4-chlorobenzoyl group is another key site for structural variation. The nature and position of substituents on the phenyl ring can profoundly influence the electronic properties, lipophilicity, and steric profile of the entire molecule, thereby affecting its interaction with biological targets.

The primary method for synthesizing the parent compound and its benzoyl-modified analogs is the acylation of 4-aminobutyric acid (GABA) with a substituted benzoyl chloride in a Schotten-Baumann reaction. The accessibility of the final product is therefore highly dependent on the availability of the corresponding substituted benzoyl chloride. chemicalbook.comottokemi.com

Effect of Substituents on Synthesis:

Electronic Effects: The reactivity of the benzoyl chloride during acylation is influenced by the electronic nature of the ring substituents. Electron-withdrawing groups (e.g., nitro, cyano, additional halogens) increase the electrophilicity of the acyl carbon, potentially accelerating the reaction with the amine. Conversely, electron-donating groups (e.g., methoxy, methyl) decrease the reactivity of the acyl chloride. For example, the synthesis of a 2,4-dichloro analog proceeds readily from 2,4-dichlorobenzoyl chloride. nih.gov

Steric Effects: Substituents at the ortho-positions (positions 2 and 6) of the benzoyl chloride can sterically hinder the approach of the amine, potentially requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or stronger catalysts) to achieve good yields.

Alternative Synthetic Routes: For analogs where the required benzoyl chloride is not readily available, a Friedel-Crafts acylation can be an alternative. In this approach, a substituted benzene is acylated with glutaric anhydride in the presence of a Lewis acid catalyst like aluminum chloride. youtube.com This creates a keto-acid intermediate, which would then need to be converted to the final amide product. The success of the Friedel-Crafts reaction is highly sensitive to the substituents on the benzene ring. Strongly deactivating groups can prevent the reaction from occurring, limiting the accessible substitution patterns.

The table below provides examples of how different substituents on the benzoyl ring could affect the synthesis.

Substituent on Benzoyl RingPositionExpected Effect on Acylation ReactivitySynthetic Accessibility of Precursor
Fluoro4 (para)Similar to ChloroGood (4-Fluorobenzoyl chloride is commercially available)
Chloro2,4 (ortho, para)Increased reactivity (electron-withdrawing)Good (2,4-Dichlorobenzoyl chloride is available)
Methoxy4 (para)Decreased reactivity (electron-donating)Good (4-Methoxybenzoyl chloride is available)
Nitro4 (para)Increased reactivity (strongly electron-withdrawing)Good (4-Nitrobenzoyl chloride is available)
Methyl2 (ortho)Decreased reactivity (steric hindrance and weak electron-donating)Good (2-Methylbenzoyl chloride is available)

Structure Activity Relationship Sar Studies of 4 4 Chloro Benzoylamino Butyric Acid and Its Derivatives

Identification of Key Structural Determinants for Biological Activity

The biological activity of 4-(4-chloro-benzoylamino)-butyric acid and its analogs is determined by several key structural features. The core structure consists of a benzoyl moiety, an amide linkage, and a butyric acid chain. The interplay between these components is crucial for molecular interactions and subsequent biological effects.

The benzoyl group, particularly the phenyl ring and its substituents, plays a significant role in the molecule's activity. The presence and position of halogen atoms, such as chlorine, on this ring are critical determinants of the compound's potency and selectivity. eurochlor.org The amide group serves as a rigidifying linker, maintaining a specific orientation between the aromatic ring and the acidic chain. The butyric acid portion of the molecule contributes to its pharmacokinetic properties and can be modified to fine-tune its interaction with biological targets.

Influence of Halogenation and Phenyl Ring Substitutions on Activity Profiles

The nature and position of substituents on the phenyl ring of the benzoyl moiety have a profound impact on the biological activity of these compounds.

Positional Impact of Chlorine in the Benzoyl Moiety

The position of the chlorine atom on the benzoyl ring is a critical factor influencing the activity of this compound derivatives. The para-substitution (4-position) of the chlorine atom is a common feature in many active compounds within this class. This specific placement can influence the electronic properties of the entire molecule, affecting its ability to interact with target proteins. nih.gov

Research on related benzoyl derivatives has shown that the introduction of chlorine atoms can substantially improve the intrinsic biological activity of a molecule. eurochlor.org In some cases, the presence of a chlorine atom is crucial for the activity of a compound. eurochlor.org The position of the halogen can also affect the molecule's lipophilicity and its ability to cross biological membranes. For instance, in a series of benzoyl piperazine/piperidine amides, the 4-chloro substitution was a key feature of a potent tyrosinase inhibitor. nih.gov

Role of the Butyric Acid Chain Length and Functionalization in Molecular Interactions

Furthermore, functionalization of the butyric acid chain can lead to significant changes in molecular interactions. The introduction of hydroxyl groups, for example, can create new hydrogen bonding opportunities with the target protein, potentially enhancing binding affinity. Butyric acid and its derivatives are known to have various biological effects, including the inhibition of histone deacetylase (HDAC) and acting as chemical chaperones. nih.gov The butyric acid moiety can be esterified or otherwise modified, which alters its physicochemical properties and can impact its interaction with biological systems. nih.govnih.gov For instance, esterification of the carboxylic acid can influence the compound's ability to be hydrolyzed by esterases, releasing the active form of the molecule.

Comparative SAR Analysis Across Diverse Benzoylamino Acid Scaffolds

To understand the broader structural requirements for activity, it is useful to compare the SAR of this compound with that of other benzoylamino acid scaffolds. Such analyses reveal that while the core benzoylamino acid structure is important, the nature of both the aromatic ring and the amino acid-derived portion can be varied to modulate activity.

For example, studies on N-benzoyl amino esters have shown that the antifungal activity is dependent on the side chain of the amino acid, with valine and tryptophan derivatives showing notable potency. scielo.org.mx In these cases, the esterification of the carboxylic acid was found to be crucial for activity, as the corresponding N-benzoyl amino acids were inactive. scielo.org.mx

Table 1: Comparative SAR of Diverse Benzoylamino Acid Scaffolds

Scaffold Key Structural Features Reported Biological Activity
N-benzoyl amino esters Esterified carboxylic acid, specific amino acid side chains (e.g., valine, tryptophan) Antifungal scielo.org.mx
Benzoyl piperazine/piperidine amides Substituted benzoyl ring, cyclic amine moiety Tyrosinase inhibition nih.gov

Rational Design Principles for Optimized Biological Potency and Selectivity

The rational design of more potent and selective analogs of this compound is guided by the SAR data discussed in the preceding sections. Key principles for optimization include:

Fine-tuning Phenyl Ring Substitution: While the 4-chloro substituent is often beneficial, exploring other halogen substitutions (e.g., fluorine, bromine) or combinations of substituents at different positions on the phenyl ring could lead to improved activity or selectivity. The electronic effects of these substituents can influence the binding affinity for the target. researchgate.net

Modification of the Butyric Acid Chain: The length of the alkyl chain can be systematically varied to optimize the distance between the benzoyl group and the carboxylic acid, which can be crucial for fitting into a specific binding pocket. Introducing functional groups such as hydroxyls or amides onto the chain can create new interaction points with the target.

Bioisosteric Replacement: The amide linkage can be replaced with other groups (e.g., sulfonamide, urea) to explore different geometries and hydrogen bonding patterns. Similarly, the carboxylic acid could be replaced with other acidic functional groups (e.g., tetrazole) to improve metabolic stability or cell permeability.

By applying these principles, it is possible to systematically explore the chemical space around the this compound scaffold to develop new compounds with enhanced biological profiles.

Mechanisms of Biological Action and Molecular Target Identification for 4 4 Chloro Benzoylamino Butyric Acid

Investigation of Ligand-Receptor and Ligand-Enzyme Interactions

The interaction of 4-(4-chloro-benzoylamino)-butyric acid with biological macromolecules is fundamental to its mechanism of action. As a derivative of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system, its potential to interact with GABA receptors and related enzymes is of significant interest nih.gov.

While direct experimental data on the specific binding sites of this compound are limited, studies on analogous compounds provide valuable insights. For instance, derivatives of GABA are known to interact with GABA receptors, which are classified into GABA-A and GABA-B subtypes nih.gov. The binding of ligands to these receptors can modulate neuronal excitability.

Molecular docking studies on structurally related compounds can help predict potential binding interactions. For example, in silico analyses of halo-substituted ester/amide derivatives have shown interactions with the active sites of enzymes like urease through hydrogen bonding and other non-covalent interactions mdpi.com. It is plausible that this compound could similarly bind to the active or allosteric sites of target proteins, influencing their function. The butyric acid portion of the molecule could mimic GABA, while the 4-chlorobenzoyl group could engage in additional interactions, potentially conferring specificity and potency.

Non-covalent interactions are crucial for the specific recognition and binding of ligands to their biological targets. X-ray crystallography studies of a closely related compound, 4-[(4-Chlorophenyl)carbamoyl]butanoic acid, reveal the importance of hydrogen bonding in its molecular packing researchgate.netmdpi.com. In the crystal structure, supramolecular tapes are formed, mediated by carboxylic acid-O–H⋯O(carbonyl) and amide-N–H⋯O(amide) hydrogen bonds researchgate.netmdpi.com.

These observations suggest that the amide and carboxylic acid moieties of this compound are key functional groups for forming hydrogen bonds with amino acid residues in the binding pockets of proteins. The 4-chlorophenyl group can also participate in hydrophobic and van der Waals interactions, further stabilizing the ligand-protein complex. The interplay of these non-covalent forces is critical for the molecular recognition process and the subsequent biological response.

Interaction TypePotential Interacting Groups on the CompoundPotential Interacting Residues on a Protein Target
Hydrogen BondingCarboxylic acid (donor and acceptor), Amide (donor and acceptor)Serine, Threonine, Aspartate, Glutamate (B1630785), Histidine, etc.
Hydrophobic Interactions4-Chlorophenyl ringLeucine, Isoleucine, Valine, Phenylalanine, etc.
Van der Waals ForcesEntire moleculeComplementary surfaces in the binding pocket

Enzyme Modulation and Inhibition Mechanisms

The modulation of enzyme activity is a common mechanism of action for many therapeutic agents. Given its chemical structure, this compound has the potential to act as an enzyme inhibitor or modulator.

Derivatives of GABA are known to inhibit enzymes involved in GABA metabolism, such as GABA transaminase (GABA-T) researchgate.netpatsnap.com. Inhibition of GABA-T leads to an increase in GABA levels in the brain, which can have therapeutic effects in conditions like epilepsy patsnap.com. It is hypothesized that this compound could act as an inhibitor of GABA-T or other enzymes. The mechanism could be competitive, non-competitive, or irreversible, depending on the nature of its interaction with the enzyme's active site nih.gov.

Furthermore, butyric acid itself is a known inhibitor of histone deacetylases (HDACs) biointerfaceresearch.com. While it is not confirmed, the 4-(4-chloro-benzoylamino) substituent could modify this activity, potentially leading to a more selective or potent inhibition of specific HDAC isoforms.

Allosteric modulation, where a ligand binds to a site on a protein distinct from the active site to alter its function, is another possible mechanism. Many ligands of the GABA-A receptor, for instance, are allosteric modulators that enhance the effect of GABA mdpi.com. It is conceivable that this compound could act as an allosteric modulator of certain receptors or enzymes. The binding of the compound to an allosteric site could induce a conformational change in the protein, leading to either an enhancement or a reduction of its biological activity.

Modulation of Specific Cellular and Biochemical Pathways

The interaction of this compound with its molecular targets can lead to the modulation of various cellular and biochemical pathways.

Pharmacological modulation of key signaling pathways is a cornerstone of modern therapeutics nih.govnih.gov. Depending on its primary molecular targets, this compound could influence a range of cellular processes. If it interacts with GABAergic systems, it could modulate neuronal signaling and synaptic plasticity nih.gov. If it acts as an HDAC inhibitor, it could affect gene expression and chromatin remodeling, influencing processes such as cell proliferation, differentiation, and apoptosis.

Further research is necessary to fully elucidate the specific cellular and biochemical pathways affected by this compound. Such studies would provide a more complete understanding of its biological effects and therapeutic potential.

Impact on Short-Chain Fatty Acid Mediated Pathways

Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate (B1204436), are metabolites produced by the gut microbiota through the fermentation of dietary fibers. consensus.appnih.gov These molecules play a crucial role in maintaining gut and systemic health by acting as energy sources for colonocytes and as signaling molecules. frontiersin.orgcreative-proteomics.com SCFAs influence a variety of physiological processes, including inflammation, glucose metabolism, and immune function, largely through two main mechanisms: inhibition of histone deacetylases (HDACs) and activation of G protein-coupled receptors (GPCRs). mdpi.comresearchgate.net

Given that this compound is a derivative of butyric acid, it could potentially interact with pathways typically mediated by SCFAs. The structural modification of the butyric acid backbone with a 4-chlorobenzoyl group would be a key determinant of its activity, potentially altering its affinity for SCFA receptors or its ability to inhibit HDACs. However, without direct experimental evidence, its specific impact on these pathways remains speculative.

Table 1: Major Short-Chain Fatty Acids and Their Primary Functions

SCFA Primary Producing Bacteria (Examples) Key Functions
Acetate Bifidobacterium, Lactobacillus, Akkermansia Energy substrate for colonocytes, role in cholesterol metabolism and lipogenesis.
Propionate Bacteroides, Veillonella, Coprococcus Substrate for hepatic gluconeogenesis, role in satiety signaling, potential to lower cholesterol synthesis.

| Butyrate | Faecalibacterium, Eubacterium, Roseburia | Primary energy source for colonocytes, anti-inflammatory effects, HDAC inhibition, strengthens gut barrier function. |

Interference with Bacterial Biosynthetic Processes

The biosynthesis of critical molecules is a fundamental process for bacterial survival. For instance, the synthesis of 4-aminobenzoate (a precursor to folate) from chorismate is an essential pathway in many bacteria, such as Escherichia coli. nih.gov Similarly, the production of gamma-aminobutyric acid (GABA) is a key metabolic process in various microorganisms, including lactic acid bacteria, and involves the enzyme glutamate decarboxylase. nih.govmdpi.commdpi.com

A compound like this compound, as a modified amino-butyric acid derivative, could theoretically interfere with these or other bacterial biosynthetic pathways. Its structural similarity to GABA or other metabolic intermediates might allow it to act as a competitive inhibitor of enzymes involved in these processes. The chloro-benzoyl moiety could enhance its binding to certain bacterial enzymes or disrupt cellular membranes. However, specific research confirming such interference by this particular compound is not available in the retrieved sources.

Identification of Primary and Secondary Molecular Targets

Identifying the molecular targets of a compound is essential to understanding its mechanism of action. Based on its structure as a butyric acid derivative, several potential targets could be considered for investigation.

Exploration of G Protein-Coupled Receptor (GPCR) Interactions

GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them common drug targets. nih.govnih.gov Certain GPCRs, such as Free Fatty Acid Receptor 2 (FFAR2) and FFAR3, are known to be activated by SCFAs like butyrate and propionate. frontiersin.orgmdpi.com Activation of these receptors can trigger various downstream signaling cascades, influencing immune responses, hormone secretion, and metabolism. mdpi.comfrontiersin.org Adenosine receptors, another important class of GPCRs, are crucial in modulating neurotransmission and have been identified as significant therapeutic targets. nih.govnih.gov

The butyric acid component of this compound suggests a potential for interaction with SCFA-sensing GPCRs. The bulky 4-chlorobenzoyl group would significantly influence its binding affinity and specificity compared to natural SCFAs. It might act as an agonist, antagonist, or an allosteric modulator at these receptors. nih.gov

Table 2: Examples of SCFA-Sensing G Protein-Coupled Receptors

Receptor Primary Ligands G-Protein Coupling Key Physiological Roles
FFAR2 (GPR43) Acetate, Propionate, Butyrate Gi/o, Gq/11 Immune cell function, anti-inflammatory responses, metabolic regulation. mdpi.comnih.gov
FFAR3 (GPR41) Propionate, Butyrate Gi/o Gut hormone secretion (e.g., PYY), regulation of energy homeostasis. mdpi.commdpi.com

| GPR109A (HCAR2) | Butyrate, Niacin | Gi/o | Anti-inflammatory effects in the colon, regulation of lipid metabolism. frontiersin.orgnih.gov |

Investigation of Histone Deacetylase (HDAC) Modulation

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin compaction and transcriptional repression. mdpi.commdpi.com Inhibition of HDACs can restore the expression of silenced genes, including tumor suppressor genes, and is a validated strategy in cancer therapy. mdpi.com Butyrate is a well-known natural inhibitor of Class I and IIa HDACs. nih.govresearchgate.netselleckchem.com By inhibiting HDACs, butyrate induces histone hyperacetylation, which in turn affects cell proliferation, differentiation, and apoptosis. pnas.orgnih.gov

The structural similarity of this compound to established HDAC inhibitors, particularly its butyric acid tail, makes HDACs a highly plausible molecular target. Other synthetic HDAC inhibitors, such as 5-(4-dimethylaminobenzoyl)aminovaleric acid hydroxamide (4-Me2N-BAVAH), also feature a benzoyl-amino structure, suggesting this chemical motif is compatible with HDAC inhibition. nih.govnih.gov The specific effects and potency of this compound against different HDAC isoforms would require direct enzymatic assays.

Potential Interactions with Adenosine Receptors

Adenosine receptors (A1, A2A, A2B, and A3) are a family of GPCRs that play a pivotal role in the central nervous system and periphery, regulating processes like sleep, inflammation, and cardiac function. nih.gov They are the primary targets of methylxanthines like caffeine and theobromine. mdpi.com Modulators of adenosine receptors are being investigated for a wide range of conditions, including neurodegenerative diseases and inflammatory disorders. nih.govnih.gov

While there is no direct structural similarity between this compound and adenosine, interactions with adenosine receptors cannot be entirely ruled out without experimental testing. Some drugs can exhibit off-target effects or interact with receptors in unexpected ways. However, based on available information, this is a less probable primary target compared to HDACs or SCFA receptors.

Targeting of Proteoglycanases in Connective Tissue Remodeling

Proteoglycanases are enzymes that degrade proteoglycans, which are major components of the extracellular matrix in connective tissues. The activity of these enzymes is crucial in both normal physiological processes, such as development and wound healing, and in pathological conditions like arthritis and cancer metastasis, where tissue remodeling is dysregulated. A key family of enzymes involved in this process is the matrix metalloproteinases (MMPs).

There is no information in the retrieved search results linking this compound or structurally similar compounds to the modulation of proteoglycanases. Investigating the effect of this compound on such enzymes would represent a novel area of research.

Computational and in Silico Modeling Approaches in Research on 4 4 Chloro Benzoylamino Butyric Acid

Quantum Mechanical Studies for Electronic Structure and Reactivity

Quantum mechanical methods are employed to investigate the fundamental electronic properties of a molecule, which dictate its chemical behavior and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.comresearchgate.net By solving equations that relate the electron density to the energy of the system, DFT can accurately predict a variety of molecular properties. mdpi.com For butanoic acid derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d), are utilized to optimize the molecular geometry and analyze its electronic characteristics. researchgate.netbiointerfaceresearch.com

A key component of this analysis is the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. mdpi.com

Parameter Significance in Molecular Analysis
HOMO Energy Indicates the electron-donating capability of the molecule.
LUMO Energy Represents the electron-accepting capability of the molecule.
HOMO-LUMO Gap A key indicator of chemical reactivity and kinetic stability.
NBO Analysis Elucidates intramolecular charge transfer, hyperconjugative interactions, and charge delocalization, contributing to molecular stability. mdpi.combiointerfaceresearch.com

This table summarizes key parameters derived from DFT and molecular orbital analysis and their significance.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. researchgate.net It is used to predict how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded for clarity. researchgate.net

Red Regions : Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. researchgate.net

Blue Regions : Represent areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack and are typically located around hydrogen atoms bonded to electronegative atoms. researchgate.net

Green/Yellow Regions : Denote areas of neutral or intermediate potential. researchgate.net

For a molecule like 4-(4-Chloro-benzoylamino)-butyric acid, an MEP map would reveal the electron-rich areas around the carbonyl and carboxylic acid oxygen atoms, making them likely sites for hydrogen bonding. researchgate.net Conversely, the hydrogen atom of the carboxylic acid group would appear as an electron-poor region. researchgate.net This analysis is crucial for predicting non-covalent interactions and guiding the understanding of the molecule's binding behavior with biological targets. researchgate.netbiointerfaceresearch.com

Molecular Docking and Virtual Screening for Target Identification and Lead Prioritization

Molecular docking and virtual screening are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. frontiersin.orgresearchgate.net These methods are fundamental in the early stages of drug discovery for identifying potential drug targets and prioritizing lead compounds. mdpi.com

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a specific target protein. researchgate.net Using scoring functions, algorithms like those in AutoDock Vina calculate the binding affinity, often expressed as a binding energy (kcal/mol), for various ligand poses within the protein's active site. frontiersin.orgnih.gov The conformation with the lowest binding energy is generally considered the most stable and likely binding mode. researchgate.net

This process allows researchers to visualize the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. frontiersin.org For this compound, docking studies could be used to predict its binding mode within the active site of a potential enzyme target, revealing key amino acid residues involved in the interaction.

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target to design and discover new inhibitors or modulators. mdpi.commq.edu.au Virtual screening is a key component of SBDD, where large libraries of chemical compounds are computationally docked against a target protein to identify potential "hits". mdpi.com

This process can be used to identify entirely new chemical scaffolds that are predicted to bind to the target of interest. unife.itnih.gov By analyzing the binding modes of initial hits, medicinal chemists can rationally design novel molecules with improved affinity and selectivity. nih.govnih.gov A compound like this compound could serve as a starting point or a fragment in a structure-based design campaign to develop more potent and specific ligands.

Computational Step Objective Typical Software/Method
Target Preparation Prepare the 3D structure of the protein for docking (e.g., add hydrogens, assign charges).Modeller, H++ server mdpi.com
Ligand Preparation Generate 3D coordinates and different conformations of the small molecules.OpenBabel, Omega2 frontiersin.orgmdpi.com
Virtual Screening Dock a large library of compounds against the prepared target protein.AutoDock Vina, Glide, GOLD frontiersin.orgmdpi.com
Hit Prioritization Rank compounds based on docking scores and visual inspection of binding modes.Scoring functions, MM-GBSA calculations nih.govmdpi.com

This table outlines the typical workflow for a virtual screening and structure-based drug design campaign.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movements and conformational changes of the complex over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the stability of the complex and the nature of its internal motions. nih.gov

Key analyses performed on MD simulation trajectories include:

Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein. nih.gov

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to estimate the binding free energy of the ligand-protein complex, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov

By running simulations for tens to hundreds of nanoseconds, researchers can assess whether the binding conformation of a ligand like this compound, as predicted by docking, is stable over time within the target's binding site. mdpi.com These simulations are crucial for validating docking results and providing a deeper understanding of the dynamics that govern molecular recognition. nih.govnih.gov

Dynamic Behavior of Ligand-Protein Complexes

Understanding the interaction between a ligand like this compound and its target protein is crucial for elucidating its mechanism of action. While static crystal structures provide a snapshot of this interaction, molecular dynamics (MD) simulations offer a more complete picture by modeling the movement of atoms over time. nih.govnih.gov These simulations can reveal the stability of the ligand-protein complex, the persistence of key interactions such as hydrogen bonds, and the conformational changes that occur within the protein's active site upon ligand binding. nih.gov

A molecular dynamics study on the closely related compound 4-chlorobenzoyl-CoA bound to 4-chlorobenzoyl-CoA dehalogenase provides a clear example of this approach. nih.gov In these simulations, researchers tracked the distances between the ligand and key amino acid residues like Phe-64 and Gly-114 to confirm the stability of hydrogen bonds that anchor the ligand in the active site. nih.gov The study found that in the wild-type enzyme, conformations formed between the catalytic Asp-145 residue and the ligand that were essential for the dehalogenation reaction. nih.gov Furthermore, the simulations showed how water molecules could diffuse into the active site, a critical step for the hydrolysis part of the reaction. nih.gov Such detailed, dynamic information is vital for understanding enzymatic mechanisms and for designing more effective inhibitors.

Table 1: Key Interactions and Dynamics from a Molecular Dynamics Simulation of a Related Ligand-Protein Complex

Interacting Residues Interaction Type Observation from Simulation Significance
Phe-64, Gly-114 Hydrogen Bonds Persistent hydrogen bonds formed between backbone amides and the ligand's carbonyl oxygen. nih.gov Stabilizes the ligand in the active site and supports the transition state of the reaction. nih.gov
Asp-145, Trp-137 Hydrogen Bonds The carboxylate oxygen of Asp-145, hydrogen-bonded to Trp-137, was positioned to react. nih.gov Identifies the specific conformation required for catalytic activity. nih.gov
His-90, Asp-145 Hydrogen Bonds In a mutant enzyme, a stable hydrogen bond between these residues prevented the catalytic conformation. nih.gov Explains the loss of function in the mutant and highlights the importance of active site flexibility. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netdergipark.org.tr By identifying the key physicochemical properties, or "descriptors," that influence a molecule's efficacy, QSAR models can be used to predict the activity of novel, unsynthesized compounds, thereby guiding drug design efforts. acs.org

Development of Statistical Models for Biological Efficacy Prediction

The development of a QSAR model involves correlating molecular descriptors with biological activity using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). researchgate.netdergipark.org.tr For classes of compounds related to this compound, such as benzoylamino benzoic acid derivatives, QSAR models have been successfully developed. dergipark.org.tr

A study on 4-(1-benzoylindol-3-yl) butyric acid derivatives, for instance, generated a QSAR model using MLR that resulted in a correlation coefficient of 0.75, indicating a significant relationship between the chosen descriptors and the compounds' inhibitory activity against the 5-α reductase enzyme. researchgate.net Another approach, 3D-QSAR, uses molecular field analysis (MFA) to compute steric, electrostatic, and hydrogen-bond interaction energies around the aligned molecules. acs.org These fields serve as descriptors to explain the variability in biological activity. acs.org A robust QSAR model is typically validated internally (e.g., using cross-validation) and externally with a test set of compounds to ensure its predictive power. researchgate.netdergipark.org.tr

Table 2: Examples of Molecular Descriptors Used in QSAR Models for Related Compounds

Descriptor Type Specific Descriptor Example Relevance to Biological Activity
Lipophilic LogP Describes the hydrophobicity of a molecule, which influences its ability to cross cell membranes.
Electronic Image of Onsager Kirkwood solvation energy Measures the polarity of a compound, which was found to be the most important property for certain photosynthesis inhibitors. nih.gov
Steric/Topological SaasCcount Represents the number of carbons connected with single and aromatic bonds; its positive contribution suggested that aromatic ring substitutions could enhance antimicrobial activity. dergipark.org.tr
3D-Field Steric and Electrostatic Fields Used in MFA to map out regions where bulky groups or specific charge distributions increase or decrease activity. acs.org

Chemometric Approaches in SAR Discovery

Chemometrics involves the application of statistical and mathematical methods to chemical data. The development of QSAR models is a prime example of a chemometric approach to discovering structure-activity relationships (SAR). acs.org By analyzing the statistical models, researchers can deduce which structural features are critical for a compound's function. For instance, if a QSAR model for GABA analogues shows a positive correlation with a descriptor related to hydrophobicity, it suggests that increasing the lipophilic character of a specific part of the molecule could lead to more potent inhibitors. mdpi.com Docking studies can then be used to provide a structural hypothesis for these findings, suggesting specific interactions between the transporter protein and the ligand that may explain the observed SAR. nih.gov

Cheminformatics and Data Mining for Compound Profiling and Relationship Discovery

Cheminformatics combines computational methods with chemical information to analyze large datasets of molecules, enabling compound profiling and the discovery of novel relationships. This can involve calculating a wide array of molecular descriptors for compounds like this compound to understand their electronic and geometric properties. researchgate.net

Methods such as Density Functional Theory (DFT) can be used to calculate properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to a molecule's reactivity. researchgate.net This data, when generated for large libraries of related compounds, can be mined to identify molecules with desirable drug-like properties, predict potential activity against various biological targets, or group compounds based on structural and electronic similarity. This allows researchers to profile a compound, comparing it to known agents and predicting its potential biological role before it is synthesized, thereby streamlining the discovery process.

Preclinical Research Methodologies and Findings for 4 4 Chloro Benzoylamino Butyric Acid and Its Derivatives

In Vitro Pharmacological Characterization

The initial phase of preclinical assessment for a novel compound like 4-(4-Chloro-benzoylamino)-butyric acid involves a comprehensive in vitro characterization to elucidate its biological effects at the cellular and molecular levels.

Cell-Based Assays for Biological Responses

Cell-based assays are fundamental in determining the physiological and pathological responses of a compound. For a molecule like this compound, which combines a fatty acid amide structure with a GABA analog, assays would likely focus on its effects on cell viability, proliferation, and inflammatory responses.

For instance, studies on N-acyl amino acid conjugates, which are structurally similar, have utilized various cell lines to assess their biological impact. N-linoleoylglycine has been evaluated in mouse macrophage RAW 264.7 cells to measure its effect on the production of inflammation-resolving eicosanoids. nih.gov Similarly, the anti-inflammatory potential of a novel compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), was investigated in lipopolysaccharide (LPS)-activated primary microglial cells. nih.gov These studies typically involve treating the cells with the compound of interest and then measuring markers of inflammation or cell viability.

Butyric acid and its derivatives are known to influence cell proliferation and apoptosis, particularly in cancer cell lines. nih.gov A prodrug of butyric acid, pivalyloxymethyl butyrate (B1204436) (AN-9), has been shown to inhibit the growth of Lewis lung carcinoma colonies in semi-solid agar (B569324). nih.gov Therefore, it is plausible that this compound could be screened in various cancer cell lines to assess its antiproliferative activity.

The following table illustrates the types of cell-based assays that could be employed and the potential endpoints to be measured:

Assay TypeCell Line ExamplesBiological Response MeasuredPotential Findings
Cytotoxicity AssayCHO-K1, HEK293Cell viability, membrane integrityDetermination of the concentration range for further experiments.
Anti-proliferative AssayB16F1 Murine Melanoma, Lewis Lung CarcinomaInhibition of cell growth and colony formationPotential anticancer activity.
Anti-inflammatory AssayRAW 264.7 Macrophages, Primary MicrogliaReduction of pro-inflammatory mediators (e.g., NO, PGE2, TNF-α, IL-6)Potential anti-inflammatory and neuroprotective effects.
GABAergic Activity AssayTransiently transfected CHO-K1 or HEK293 cells expressing GABA receptorsModulation of GABA receptor functionElucidation of the compound's interaction with GABAergic systems. nih.govnih.gov

Biochemical Enzyme Assays for Activity and Inhibition Studies

Given its structure, this compound could potentially interact with several enzymes. Biochemical assays are crucial for identifying these interactions and quantifying the compound's inhibitory or activating effects.

One primary target for a GABA analog is GABA transaminase (GABA-T), the enzyme responsible for the degradation of GABA. nih.gov Inhibition of GABA-T leads to increased GABA levels in the brain, which can have anticonvulsant and anxiolytic effects. nih.gov Assays for GABA-T inhibition typically measure the enzymatic conversion of GABA to succinic semialdehyde.

Furthermore, butyric acid is a known inhibitor of histone deacetylases (HDACs). nih.gov HDAC inhibitors have emerged as a promising class of anti-cancer agents. The inhibitory activity of butyric acid prodrugs against HDACs has been evaluated, suggesting that this compound may also possess HDAC inhibitory properties. nih.gov

The table below summarizes potential enzyme targets and the corresponding assay methodologies:

Enzyme TargetAssay PrinciplePotential Outcome
GABA Transaminase (GABA-T)Measurement of the enzymatic conversion of GABA to succinic semialdehyde, often using a coupled reaction that produces a fluorescent or colorimetric signal.Identification of the compound as a potential anticonvulsant or anxiolytic agent. nih.gov
Histone Deacetylases (HDACs)Use of a fluorogenic HDAC substrate that, upon deacetylation, can be cleaved by a developer enzyme to produce a fluorescent signal.Indication of potential anticancer activity through epigenetic modulation. nih.gov
Cyclooxygenases (COX-1 and COX-2)Measurement of the conversion of arachidonic acid to prostaglandins, often detected by ELISA or radiometric assays.Assessment of anti-inflammatory potential through inhibition of prostaglandin (B15479496) synthesis. nih.gov

Receptor Ligand Binding Assays

Receptor ligand binding assays are essential to determine if a compound interacts with specific receptors and to quantify its binding affinity. As an analog of GABA, this compound is a candidate for interaction with GABA receptors, primarily GABA-A and GABA-B receptors. nih.gov

These assays typically utilize radiolabeled ligands that have a known high affinity for the receptor of interest. The test compound is incubated with the receptor preparation (e.g., cell membranes expressing the receptor) and the radioligand. The ability of the test compound to displace the radioligand is measured, and from this, the binding affinity (Ki) can be calculated. nih.gov

The benzodiazepine (B76468) binding site on the GABA-A receptor is a particularly interesting potential target, as many drugs with anxiolytic, sedative, and anticonvulsant properties act at this site. nih.gov The development of functional assays using cell lines expressing specific GABA-A receptor subtypes allows for the screening of novel modulators. nih.govnih.gov

Evaluation of Antimicrobial Properties in Laboratory Models

The antimicrobial potential of new chemical entities is a critical area of investigation. Butyric acid itself has demonstrated antimicrobial effects. nih.gov Derivatives of butanoic acid have also been synthesized and evaluated for their antimicrobial and antifungal activities. mdpi.com

Standard laboratory models to evaluate antimicrobial properties include:

Agar well diffusion method: This method provides a qualitative assessment of antimicrobial activity. A lawn of the target microorganism is grown on an agar plate, and wells are punched into the agar. The test compound is added to the wells, and the plate is incubated. A clear zone of inhibition around the well indicates antimicrobial activity. nih.gov

Broth microdilution method: This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of the microorganism. Serial dilutions of the compound are prepared in a liquid growth medium in a microtiter plate, and a standardized inoculum of the microorganism is added. The plate is incubated, and the MIC is determined by visual inspection or by measuring optical density.

A study on a GABA-producing marine Enterococcus faecium strain showed strong antimicrobial activity against a range of pathogenic bacteria, with the highest activity against Staphylococcus aureus. nih.gov

In Vitro Anti-inflammatory and Antinociceptive Activity Assessment

The anti-inflammatory and antinociceptive (pain-relieving) potential of this compound can be assessed through various in vitro models. N-acyl amino acid conjugates have shown promise as anti-inflammatory agents. nih.govnih.gov

In vitro anti-inflammatory activity is often evaluated by measuring the inhibition of pro-inflammatory mediators in stimulated immune cells. For example, N-linoleoylglycine was found to reduce leukocyte migration and increase the production of the inflammation-resolving eicosanoid 15-deoxy-Δ(13,14)-PGJ(2) in a mouse peritonitis model. nih.gov In cell-based models, the ability of a compound to suppress the release of cytokines like TNF-α and IL-6 from LPS-stimulated macrophages or microglia is a common measure of anti-inflammatory efficacy. nih.gov

While antinociceptive activity is primarily assessed in vivo, in vitro models can provide insights into the underlying mechanisms. For instance, if the compound is found to interact with GABA receptors, its effect on neuronal excitability can be studied using electrophysiological techniques such as patch-clamp recordings in cultured neurons.

In Vivo Efficacy Studies in Animal Models of Disease

Following promising in vitro results, the efficacy of this compound and its derivatives would be evaluated in animal models of various diseases. The choice of models would be guided by the in vitro pharmacological profile.

Given the structural similarity to GABA and the potential for anti-inflammatory and analgesic effects, relevant animal models would include those for neuropathic pain, inflammatory pain, and epilepsy.

Neuropathic Pain Models: Models such as chronic constriction injury (CCI) of the sciatic nerve or spinal nerve ligation (SNL) in rodents are commonly used to induce a state of chronic pain characterized by allodynia (pain in response to a non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus). researchgate.net The efficacy of a test compound is assessed by its ability to reverse these pain behaviors. N-Phthaloyl GABA derivatives have shown antiallodynic and antihyperalgesic activities in these models. researchgate.net

Inflammatory Pain Models: The formalin test and the acetic acid-induced writhing test are standard models for inflammatory pain. The formalin test involves injecting a dilute solution of formalin into the paw of a rodent, which elicits a biphasic pain response. The early phase is due to direct activation of nociceptors, while the late phase is driven by inflammation. The acetic acid-induced writhing test involves the intraperitoneal injection of acetic acid, which causes abdominal constrictions (writhes) due to the release of inflammatory mediators. nih.gov

Epilepsy Models: If the compound shows activity at GABAergic systems, its anticonvulsant effects would be tested in models such as the pentylenetetrazol (PTZ)-induced seizure model or the maximal electroshock (MES) model in rodents.

The table below provides an overview of potential in vivo studies:

Disease ModelAnimalEfficacy EndpointPotential Outcome
Chronic Constriction Injury (Neuropathic Pain)Rat, MouseReduction of mechanical allodynia and thermal hyperalgesia.Indication of efficacy in treating chronic nerve pain. researchgate.net
Formalin Test (Inflammatory Pain)MouseReduction in flinching and licking behavior in both early and late phases.Demonstration of analgesic and anti-inflammatory properties. nih.gov
Acetic Acid-Induced WrithingMouseReduction in the number of abdominal writhes.Indication of peripheral analgesic activity. researchgate.net
Pentylenetetrazol (PTZ)-Induced SeizuresMouseIncreased latency to seizures and reduced seizure severity.Confirmation of anticonvulsant potential.
Lewis Lung Carcinoma Metastasis ModelMouseReduction in the number of lung lesions.Evaluation of in vivo anticancer and anti-metastatic activity. nih.govnih.gov

Selection and Validation of Appropriate Preclinical Disease Models

The initial step in the in vivo assessment of a compound like this compound involves the selection of relevant preclinical disease models. Given its structural similarity to GABA, the compound is hypothesized to interact with the GABAergic system, which is implicated in a variety of neurological and psychiatric disorders. nih.govnih.gov Consequently, the selection of animal models is guided by the intended therapeutic application.

Neurological and Psychiatric Disorder Models:

Epilepsy Models: Animal models of epilepsy are crucial for evaluating potential anticonvulsant activity. These can include chemically induced seizure models (e.g., using pentylenetetrazol or pilocarpine) or genetic models of epilepsy. In such models, a key finding would be the reduction of seizure frequency, duration, or severity. For instance, studies on other GABA analogues have demonstrated their ability to diminish or abolish epileptic discharges in animal models.

Anxiety Models: To assess anxiolytic potential, researchers employ models such as the elevated plus maze, light-dark box test, and open field test in rodents. acs.org Efficacy in these models is determined by observing behavioral changes that indicate a reduction in anxiety-like behavior, such as increased time spent in the open arms of the elevated plus maze.

Pain Models: The role of GABAergic modulation in nociception is investigated using various pain models, including thermal pain models (hot plate test), inflammatory pain models (carrageenan-induced paw edema), and neuropathic pain models (chronic constriction injury). nih.gov A positive finding would be an increase in pain threshold or a reduction in pain-related behaviors.

Spasticity Models: Given that the GABA-B receptor agonist baclofen (B1667701) is a primary treatment for spasticity, models of muscle spasticity, such as those induced by spinal cord injury in rodents, would be appropriate to test derivatives of this compound.

Model Validation: The validity of these models is paramount. This is ensured by confirming that established drugs with known clinical efficacy (e.g., diazepam for anxiety, baclofen for spasticity) produce the expected outcomes in the chosen model. This validation step ensures that the model is sensitive to the pharmacological mechanism being investigated.

Assessment of Biological Efficacy and Pharmacological Responses

Once appropriate models are selected, the biological efficacy and pharmacological response to this compound and its derivatives are systematically evaluated. This involves dose-response studies to identify the range of doses over which the compound exerts its therapeutic effect.

Behavioral and Physiological Endpoints: The assessment of efficacy relies on quantifiable endpoints. For example, in epilepsy models, electroencephalography (EEG) is used to directly measure and quantify the reduction in epileptiform discharges. In anxiety models, behavioral parameters such as the number of entries and time spent in specific zones are recorded and analyzed. For anti-inflammatory and antinociceptive screening, a reduction in paw edema or a delayed response to a painful stimulus would be the primary endpoints. nih.gov

Structure-Activity Relationship (SAR) Studies: Preclinical efficacy studies are often conducted on a series of related derivatives to establish a structure-activity relationship (SAR). For instance, research on derivatives of 4-(5-chloro-2(3H)-benzoxazolon-3-yl)butanoic acid revealed that the presence of a carboxylic acid moiety was crucial for its anti-inflammatory and antinociceptive activities, as amidation of this group led to a decrease in activity. nih.gov Such studies are essential for optimizing the lead compound to enhance efficacy.

The table below illustrates the type of data generated in preclinical efficacy studies for butanoic acid derivatives.

Compound DerivativePreclinical ModelEfficacy EndpointObserved Activity
Carboxylic Acid DerivativeCarrageenan-induced Paw Edema (Mice)Inhibition of Edema (%)High
Amide Derivative 1Carrageenan-induced Paw Edema (Mice)Inhibition of Edema (%)Moderate
Amide Derivative 2Writhing Test (Mice)Inhibition of Writhing (%)Low
Ethyl Ester DerivativeWrithing Test (Mice)Inhibition of Writhing (%)Moderate

This table is a representative example based on findings for similar butanoic acid derivatives and does not represent actual data for this compound. nih.gov

Investigation of In Vivo Target Engagement and Mechanistic Validation

Confirming that the compound interacts with its intended molecular target in a living organism is a crucial step for mechanistic validation. For a GABAergic compound, this involves demonstrating an effect on the GABA system.

Methods for Target Engagement:

Neurochemical Analysis: A direct approach involves measuring changes in neurotransmitter levels in the brain. For instance, after administration of the compound, levels of GABA and its metabolite glutamate (B1630785) could be measured in specific brain regions like the hippocampus or prefrontal cortex using techniques such as microdialysis coupled with chromatography. nih.gov An increase in GABA levels would suggest engagement with the GABAergic system, potentially through inhibition of GABA transaminase.

Receptor Occupancy Studies: Positron Emission Tomography (PET) imaging with a radiolabeled ligand for GABA receptors can be used to determine the extent to which the investigational drug occupies the receptors at various doses.

Pharmacodynamic Biomarkers: Measuring downstream physiological effects known to be linked to the target can serve as a surrogate for direct target engagement. For a GABA-A receptor modulator, this could include measuring changes in specific EEG frequency bands or assessing the potentiation of a GABA-A agonist's effects. nih.gov For example, positive allosteric modulators of GABA-B receptors have been shown to enhance GABA-stimulated [35S]GTPγS-binding in brain tissue, providing evidence of target engagement. escholarship.org

Mechanistic validation further involves demonstrating that the observed therapeutic effects are a direct consequence of this target engagement. This can be achieved by showing that blocking the target with a known antagonist prevents the therapeutic effect of the new compound. For example, the effects of a GABAergic agonist can be counteracted by co-administration of a GABA antagonist like bicuculline. nih.gov

Advanced Experimental Techniques in Preclinical Research

To gain a deeper understanding of a compound's pharmacological profile and to bridge the gap between different stages of preclinical testing, advanced experimental techniques are employed.

Ex Vivo Investigations to Bridge In Vitro and In Vivo Findings

Ex vivo studies are a powerful tool to link the molecular effects observed in vitro with the physiological outcomes seen in vivo. In this approach, an animal is treated with the compound, and then tissues are harvested for analysis in a controlled laboratory setting.

Typical Ex Vivo Assays:

Tissue Neurotransmitter Levels: Following in vivo administration of this compound, brain regions of interest (e.g., hippocampus, cortex) can be dissected. The concentration of GABA and other neurotransmitters in these tissues can then be quantified using chromatographic methods. nih.gov This helps to confirm that the compound reached the target organ and exerted a measurable neurochemical effect.

Receptor Binding Assays: Brain tissue from treated animals can be used in radioligand binding assays to measure changes in receptor density or affinity, providing insights into potential receptor regulation following drug exposure.

Gene and Protein Expression: Techniques like quantitative PCR (qPCR) or Western blotting can be used on harvested tissues to determine if the compound alters the expression of its target (e.g., specific GABA receptor subunits) or related signaling molecules. For example, studies on other compounds have shown changes in the mRNA concentrations of target proteins in cultured cells, a finding that can be corroborated ex vivo.

These ex vivo analyses provide a snapshot of the biochemical state of the target tissue after in vivo drug exposure, offering valuable data that connects the compound's presence in the body to a tangible biological effect at the tissue level.

Development of Bioanalytical Assays for Compound Detection in Biological Matrices

The development of robust and sensitive bioanalytical assays is a prerequisite for understanding the pharmacokinetics of this compound. These methods are essential for accurately quantifying the concentration of the compound and its metabolites in biological fluids such as plasma, serum, and cerebrospinal fluid (CSF), as well as in tissue homogenates.

Common Analytical Techniques: The most common methods for the quantification of GABA analogs are based on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). oup.comnih.govresearchgate.net

HPLC with Derivatization: Because many GABA analogs lack a strong chromophore, they are often derivatized before detection. A common agent is o-phthaldialdehyde (OPA), which reacts with primary amines to form a fluorescent product, allowing for sensitive detection. nih.gov

LC-MS/MS: This is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. It often allows for the direct determination of the compound without derivatization. The method involves separating the analyte from matrix components on a liquid chromatograph and then detecting it with a mass spectrometer, which provides structural confirmation. oup.commdpi.com

The development and validation of these assays include establishing key parameters, as exemplified in the table below.

Assay ParameterTypical Performance Metric for a GABA AnalogReference
Technique Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) oup.commdpi.com
Biological Matrix Human Plasma researchgate.netmdpi.com
Linear Range 0.050–10.0 μg/mL mdpi.com
Lower Limit of Quantification (LLOQ) 0.02–0.04 mg/L oup.com
Intra-day Precision (%CV) < 4% nih.govmdpi.com
Inter-day Precision (%CV) < 6.8%
Mean True Recovery > 89% oup.com
Internal Standard A structurally similar molecule (e.g., Baclofen, Pregabalin) researchgate.netmdpi.com

This table presents typical validation parameters for bioanalytical methods used for GABA analogs and serves as a template for the requirements for this compound.

These validated assays are then applied in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is critical for understanding its disposition in the body and for informing the design of further preclinical and clinical studies.

Advanced Research Perspectives and Future Directions for 4 4 Chloro Benzoylamino Butyric Acid Research

Exploration of Multi-Targeting Strategies for Complex Pathophysiological States

Complex diseases, such as neurodegenerative disorders and psychiatric conditions, often involve multiple interacting biological pathways. A therapeutic strategy that relies on a single target may be insufficient. The future of research into 4-(4-Chloro-benzoylamino)-butyric acid could involve its development as a multi-target ligand, designed to interact with several key proteins or receptors simultaneously.

The GABAergic system itself presents numerous targets. tandfonline.com Beyond the primary GABA receptors (GABA-A and GABA-B), there are four distinct GABA transporters (GAT-1, GAT-2, GAT-3, and BGT-1) that regulate the concentration of GABA in the synapse. tandfonline.comnih.govnih.gov A molecule like this compound could be engineered to modulate a specific combination of these targets to achieve a more refined therapeutic effect. For instance, simultaneous inhibition of a GAT subtype and allosteric modulation of a GABA receptor subtype could offer synergistic effects in conditions like epilepsy or anxiety. tandfonline.comnih.gov

Furthermore, research has revealed crosstalk between the GABAergic system and other neurotransmitter systems, as well as pathways involved in inflammation and metabolism. Attenuation of GABAergic neurotransmission is implicated in a range of disorders, including Alzheimer's disease, Parkinson's disease, and depression. researchgate.net A multi-targeting approach could involve designing derivatives of this compound that also interact with targets like cholinesterases or beta-secretase, which are relevant in Alzheimer's disease. tandfonline.com

Table 1: Potential Molecular Targets for a Multi-Targeting Strategy

Target ClassSpecific ExamplesRationale for Targeting
GABA Receptors GABA-A (various subunit compositions), GABA-BDirect modulation of inhibitory neurotransmission. nih.govnumberanalytics.com
GABA Transporters GAT-1, GAT-2, GAT-3, BGT-1Regulation of extracellular GABA levels. tandfonline.comnih.gov
Enzymes GABA-T, GADControl of GABA synthesis and degradation. graphyonline.com
Neurodegenerative Disease Targets Butyrylcholinesterase, β-secretase, Amyloid βAddressing multiple facets of diseases like Alzheimer's. tandfonline.com
Immune System Receptors Receptors on T-cells, MacrophagesModulating neuro-immune interactions. graphyonline.com

Integration of Systems Biology Approaches for Comprehensive Mechanistic Understanding

To fully grasp the biological impact of this compound, future research should move beyond single-pathway analysis and embrace a systems biology approach. The GABAergic system is a complex network that plays a crucial role in brain function from early development through adulthood. oup.comnih.gov Its function is integral to regulating neuronal excitability, and its dysregulation is linked to numerous disorders. numberanalytics.comnih.gov

Systems biology integrates large-scale datasets from genomics, proteomics, transcriptomics, and metabolomics to create comprehensive models of biological processes. By treating cells or organisms as complex systems, this approach can uncover non-obvious interactions and predict the system-wide effects of a pharmacological intervention.

Applying this to this compound research would involve:

Transcriptomic Analysis: Using RNA-sequencing to see how the compound alters gene expression in neuronal and glial cells.

Proteomic Studies: Quantifying changes in protein expression and post-translational modifications to understand how cellular machinery is affected.

Metabolomic Profiling: Assessing how the compound influences the metabolic network within the brain.

Network Modeling: Integrating these multi-omics datasets to build computational models that can simulate the compound's mechanism of action and predict its effects on neuronal network activity and behavior.

This holistic view can provide a deeper mechanistic understanding, identify novel biomarkers for the compound's activity, and help stratify patient populations in potential future clinical applications.

Innovative Synthetic Approaches for Enhanced Compound Libraries

The foundation of exploring the therapeutic potential of this compound lies in medicinal chemistry. Innovative synthetic strategies are essential for creating diverse libraries of related compounds, which are crucial for establishing robust structure-activity relationships (SAR).

Future synthetic efforts could employ modern techniques such as:

Combinatorial Chemistry: Rapidly generating a large number of derivatives by systematically varying the substituents on the phenyl ring and the butyric acid backbone. This allows for a broad and efficient exploration of the chemical space around the core scaffold.

Fragment-Based Drug Design (FBDD): Identifying small molecular fragments that bind to specific pockets of a target protein and then growing or linking them to create a more potent lead compound.

Flow Chemistry: Utilizing continuous flow reactors for a more controlled, efficient, and scalable synthesis of analogs. This can be particularly advantageous for multi-step syntheses, improving yield and purity.

The synthesis of key intermediates, such as 4-chlorobutyryl chloride from γ-butyrolactone, is a critical step that can be optimized for efficiency. google.com By creating a well-designed library of analogs with modifications to the chlorophenyl group (e.g., altering the position or number of halogens) and the linker, researchers can fine-tune properties like binding affinity, selectivity, and pharmacokinetic profiles. nih.gov

Application of Artificial Intelligence and Machine Learning in Accelerating Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering the potential to significantly reduce timelines and costs. researchgate.netoncodesign-services.com The application of these computational tools to the study of this compound and its analogs could accelerate research at multiple stages. nih.gov

Key applications include:

De Novo Drug Design: Using generative models, such as Generative Adversarial Networks (GANs), to design novel molecules with optimized properties from the ground up. nih.gov These algorithms can learn the underlying rules of molecular design from vast chemical databases and propose new structures that are predicted to have high affinity for a target and favorable drug-like properties.

Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of newly designed analogs before they are synthesized, allowing chemists to prioritize the most promising candidates. oncodesign-services.com AI can also predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify potential liabilities early in the discovery process. mdpi.com

Target Identification: Analyzing large biological datasets (e.g., from systems biology studies) to identify and validate new potential targets for the compound or its derivatives. nih.govmdpi.com

Table 2: Applications of AI/ML in the Drug Discovery Pipeline

Discovery StageAI/ML ApplicationPotential Impact
Target Identification Analysis of multi-omics data, literature mining with NLP.Identify novel biological targets and disease associations. researchgate.netnih.gov
Hit Identification Virtual screening of large compound libraries.Rapidly identify initial compounds with desired activity. mdpi.com
Lead Optimization De novo design, QSAR and ADMET prediction.Design more potent, selective, and safer drug candidates. researchgate.netmdpi.com
Preclinical Studies Analysis of digital pathology images, prediction of trial outcomes.Improve efficiency and data interpretation. researchgate.net

Investigation of Novel Biological Activities and Untapped Research Potential

The primary focus for a GABA analog is typically on its potential effects within the central nervous system. However, the GABAergic system has a broader physiological role than previously appreciated, presenting untapped areas for research.

Future investigations should explore:

Neuro-Immune Interactions: The GABAergic system is known to modulate the activity of the immune system. graphyonline.com Both immune cells and neurons possess GABA receptors, suggesting a role for GABAergic compounds in conditions with a neuroinflammatory component. Research could probe the effects of this compound on cytokine release, T-cell activation, and microglial function. graphyonline.com

The Gut-Brain Axis: The gut microbiome can produce and respond to neurotransmitters, including GABA, influencing brain function and behavior. oup.com Investigating how this compound affects the gut-brain axis could reveal novel therapeutic avenues for disorders like irritable bowel syndrome or mood disorders linked to gut dysbiosis.

Oncology: There is emerging evidence that GABA and its analogs can influence cancer biology. For example, the GABA-B receptor agonist baclofen (B1667701) has been shown to inhibit gastric carcinogenesis in animal models, an effect potentially related to decreased cell proliferation in the gastric mucosa. nih.gov Given its structural relationship, exploring the anti-proliferative or anti-cancer potential of this compound in various cancer cell lines is a worthwhile endeavor.

The introduction of a chloro-substituent, a common strategy in medicinal chemistry to enhance biological activity, further supports the rationale for exploring a wide range of potential therapeutic applications. nih.gov

Table 3: Potential Novel Therapeutic Areas for Investigation

Therapeutic AreaRationaleResearch Focus
Neuroinflammation GABA receptors are expressed on immune cells. graphyonline.comModulation of microglial activation and cytokine profiles.
Gastrointestinal Disorders The gut has an extensive enteric nervous system utilizing GABA. oup.comEffects on gut motility, inflammation, and visceral hypersensitivity.
Oncology Related GABA analogs show anti-proliferative effects. nih.govScreening against various cancer cell lines; investigating effects on tumor growth.
Metabolic Disorders GABAergic signaling is implicated in endocrine function.Effects on pancreatic islet cells and glucose homeostasis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Chloro-benzoylamino)-butyric acid, and how can purity be validated?

  • Methodology : A common approach involves coupling 4-chlorobenzoyl chloride with γ-aminobutyric acid (GABA) under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Post-synthesis, purity validation typically employs HPLC (high-performance liquid chromatography) with UV detection at 254 nm, as referenced for structurally related compounds like 4-(4-Fluorobenzoyl)butyric acid .
  • Validation : Compare retention times with commercial standards of analogous compounds (e.g., 4-(4-Fluorobenzoyl)butyric acid) and confirm via NMR (¹H and ¹³C) for functional group integrity. FT-IR can verify amide bond formation (~1650 cm⁻¹ for C=O stretch) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Spectroscopic Methods :

  • NMR : ¹H NMR in DMSO-d₆ should show peaks for the butyric acid chain (δ 1.6–2.4 ppm) and aromatic protons (δ 7.4–7.8 ppm for the 4-chlorophenyl group).
  • Mass Spectrometry : High-resolution MS (HRMS) in ESI+ mode to confirm molecular ion [M+H]⁺ (calculated for C₁₁H₁₁ClN₂O₃: 266.0458) .
    • Chromatography : Use reverse-phase HPLC with C18 columns and a mobile phase of acetonitrile/water (60:40 v/v) for retention time consistency .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar solvents be resolved?

  • Issue : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from pH-dependent ionization.
  • Resolution : Conduct pH-solubility profiling using potentiometric titration. For example, measure solubility in PBS (pH 7.4) versus 0.1 M HCl (pH 1.2) to assess ionization effects. Compare with structurally similar acids like 4-(2,4-Dichlorophenoxy)butyric acid, which shows pH-dependent solubility due to carboxylic acid dissociation (pKa ~4.5) .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

  • Reaction Engineering : Use flow chemistry to enhance mixing and heat transfer during the amide coupling step. For analogous compounds (e.g., 4-(4-Fluorobenzoyl)butyric acid), yields improved from 65% (batch) to 85% (flow) .
  • Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound sulfonic acid) to remove excess 4-chlorobenzoyl chloride. Monitor reaction progress via in-line IR spectroscopy .

Q. How does the chloro-substituent influence the biological activity of this compound compared to fluoro or methyl analogs?

  • Structure-Activity Relationship (SAR) : The electron-withdrawing chloro group enhances metabolic stability compared to methyl analogs but may reduce membrane permeability. Compare with 4-(4-Fluorobenzoyl)butyric acid, where fluorine improves bioavailability due to smaller size and lower steric hindrance .
  • Experimental Design : Conduct in vitro assays (e.g., plasma stability, Caco-2 permeability) for chloro, fluoro, and methyl derivatives. Use LC-MS/MS to quantify degradation products .

Data Contradiction and Troubleshooting

Q. How to address discrepancies in reported melting points for this compound?

  • Root Cause : Polymorphism or residual solvents (e.g., DMF) can alter melting behavior.
  • Resolution : Recrystallize from ethanol/water (70:30 v/v) and analyze via DSC (differential scanning calorimetry). Compare with pure standards of related acids (e.g., 4-Phenylbutyric acid, mp 75–78°C) to identify impurities .

Q. Why do cytotoxicity assays for this compound show variability across cell lines?

  • Hypothesis : Cell-specific uptake mechanisms or efflux pumps (e.g., P-glycoprotein) may influence results.
  • Validation : Co-administer inhibitors like verapamil (P-gp inhibitor) in assays with resistant cell lines (e.g., MCF-7/ADR). Compare with 4-(2,4-Dichlorophenoxy)butyric acid, which shows similar variability due to transporter interactions .

Environmental and Regulatory Considerations

Q. What environmental persistence data exist for this compound?

  • Guidance : Apply OECD 301B (Ready Biodegradability Test) to assess mineralization in aqueous systems. Structurally related herbicides like 4-(2,4-Dichlorophenoxy)butyric acid have half-lives >60 days in soil, suggesting moderate persistence .
  • Analytical Method : Use LC-UV or GC-MS to quantify degradation products (e.g., 4-chlorobenzoic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.